4-Tritylsulfanylbutanoic acid

Organic Synthesis Chemical Handling Stability

4-Tritylsulfanylbutanoic acid (CAS 377733-71-6), also known as 4-(tritylthio)butanoic acid, is a synthetic organic compound with the molecular formula C23H22O2S and a molecular weight of 362.48 g/mol. It consists of a butanoic acid backbone functionalized at the 4-position with a triphenylmethylthio (tritylthio) protecting group.

Molecular Formula C23H22O2S
Molecular Weight 362.5 g/mol
CAS No. 377733-71-6
Cat. No. B1397148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tritylsulfanylbutanoic acid
CAS377733-71-6
Molecular FormulaC23H22O2S
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(=O)O
InChIInChI=1S/C23H22O2S/c24-22(25)17-10-18-26-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H,24,25)
InChIKeyUDFBOXVPLSTPEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tritylsulfanylbutanoic Acid (CAS 377733-71-6): A Key Thiol-Protected Butanoic Acid Intermediate for Research Procurement


4-Tritylsulfanylbutanoic acid (CAS 377733-71-6), also known as 4-(tritylthio)butanoic acid, is a synthetic organic compound with the molecular formula C23H22O2S and a molecular weight of 362.48 g/mol [1]. It consists of a butanoic acid backbone functionalized at the 4-position with a triphenylmethylthio (tritylthio) protecting group. This compound is primarily utilized as a versatile building block in organic synthesis, particularly for the preparation of more complex molecules where a protected thiol moiety is required . Commercial suppliers offer this compound with a typical purity of 97% .

Procurement Risk Analysis for 4-Tritylsulfanylbutanoic Acid: Why Direct Chemical Analogs Are Not Interchangeable


Substituting 4-tritylsulfanylbutanoic acid with simpler analogs, such as 4-mercaptobutanoic acid or other S-alkyl derivatives, introduces significant risks to experimental reproducibility and synthetic efficiency. The free thiol analog (4-mercaptobutanoic acid) is prone to oxidative dimerization to disulfides and has a pungent odor, leading to handling and storage challenges . In contrast, the trityl-protected compound is a stable, odorless solid that can be stored at room temperature under an inert atmosphere, ensuring consistent reactivity upon deprotection . Furthermore, the acid-labile trityl group provides orthogonality not offered by base-labile acetyl or hydrogenolyzable benzyl protections, which is critical for multi-step synthetic pathways involving other protecting groups [1]. These factors directly impact the purity of the final product and the feasibility of a synthetic route.

4-Tritylsulfanylbutanoic Acid: A Head-to-Head Evidence Guide for Differentiated Procurement Decisions


Physical Form and Handling Advantage: Solid 4-Tritylsulfanylbutanoic Acid vs. Liquid Free Thiol Analog

4-Tritylsulfanylbutanoic acid is a yellow to white solid with a melting point of 130-131 °C, as reported by a commercial supplier . In contrast, the unprotected analog, 4-mercaptobutanoic acid, is a pale-yellow oil with a boiling point of 94 °C at 0.5 Torr and volatile at room temperature . The solid form of the trityl-protected compound significantly simplifies weighing, storage, and handling, reduces exposure to the noxious odor characteristic of free thiols, and minimizes the risk of oxidative degradation ensuring more consistent stoichiometry in reactions.

Organic Synthesis Chemical Handling Stability

Protecting Group Orthogonality: Acid-Labile Tritylthio vs. Base-Labile Acetylthio Protection

The trityl (triphenylmethyl) protecting group on the thiol of 4-tritylsulfanylbutanoic acid is classified as an acid-labile protecting group, which can be selectively removed using trifluoroacetic acid (TFA) while remaining stable to basic and nucleophilic conditions [1]. This contrasts with S-acetyl (Ac) protection, which is base-labile and typically removed with nucleophiles like hydrazine or ammonia, and S-benzyl (Bn) protection, which requires hydrogenolysis [1]. A patent on deprotection methods explicitly notes that 'thiol protecting groups such as trityl and methoxytrityl are generally acid labile, whilst tBu thiol protecting groups are only acid labile under oxidising conditions' [2]. This orthogonal stability profile allows for chemoselective deprotection strategies in complex molecule synthesis.

Protecting Group Chemistry Orthogonal Synthesis Peptide Synthesis

Synthetic Accessibility: Documented Two-Step Synthesis with 90% Yield for the Key Transformation

A reliable synthetic route for 4-tritylsulfanylbutanoic acid has been documented, starting from commercially available 4-bromobutyric acid. The key transformation involves a two-step procedure: initial formation of 4-mercaptobutanoic acid via thiourea followed by S-tritylation with trityl chloride in DMF at room temperature for 5 days. This critical step proceeds with a reported 90% yield, providing the product as a white powder after precipitation . This high-yielding procedure demonstrates that the compound can be efficiently prepared in-house if necessary, or that commercial pricing is benchmarked against a well-characterized, high-yielding synthesis rather than a challenging multi-step sequence.

Process Chemistry Scale-up Synthetic Methodology

Recommended Applications for 4-Tritylsulfanylbutanoic Acid Based on Verified Product Differentiation


Solid-Phase Peptide Synthesis (SPPS) of Cysteine/Homocysteine-Containing Sequences

The acid-labile trityl protecting group makes 4-tritylsulfanylbutanoic acid an ideal building block for Fmoc-based SPPS. It can be incorporated as a terminal residue or a side-chain mimic, with the trityl group being removed during the final peptide cleavage with TFA, releasing the free thiol in situ for subsequent modification or disulfide formation [1].

Synthesis of Self-Assembled Monolayers (SAMs) and Surface Coatings

The compound serves as a stable, odorless precursor to 4-mercaptobutanoic acid for the preparation of carboxyl-terminated SAMs on gold surfaces. The solid form allows for precise weighing in gloveboxes, and deprotection can be performed immediately prior to monolayer formation, ensuring a high-quality, oxide-free thiol surface .

Linker for Bioconjugates and PROTAC Molecules

The free carboxylic acid provides a handle for amide bond formation with amine-containing payloads, while the protected thiol can be selectively deprotected for chemoselective conjugation to a second partner, such as a targeting ligand or an E3 ligase ligand in PROTAC design. The four-carbon spacer provides optimal distance for ternary complex formation .

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